Tafamidis meglumine - 951395-08-7

Tafamidis meglumine

Catalog Number: EVT-283105
CAS Number: 951395-08-7
Molecular Formula: C21H24Cl2N2O8
Molecular Weight: 503.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tafamidis meglumine is the meglumine salt form of Tafamidis, a small molecule classified as a pharmacological chaperone. [] This compound exhibits potential disease-modifying activity by selectively binding to and stabilizing both wild-type and variant transthyretin (TTR). [] Its primary role in scientific research revolves around its ability to inhibit TTR amyloid fibril formation, thereby impacting the progression of TTR amyloidosis.

Molecular Structure Analysis

Tafamidis meglumine is the salt form of Tafamidis, a benzoxazole derivative. [] The structure of Tafamidis, as revealed by crystallography studies, enables its binding to the thyroxine-binding sites within the TTR tetramer. [] This interaction, characterized by negative cooperativity, plays a crucial role in stabilizing the tetramer structure and preventing its dissociation into amyloidogenic monomers.

Mechanism of Action

Tafamidis meglumine exerts its therapeutic effect by selectively binding to transthyretin (TTR). [, , , ] TTR, a protein responsible for transporting thyroxine and retinol-binding protein, is prone to misfolding and aggregation, leading to amyloid fibril formation. Tafamidis meglumine binds to the two thyroxine-binding sites on TTR, stabilizing the tetrameric structure and preventing its dissociation into monomers. [, ] This kinetic stabilization effectively inhibits amyloid fibril formation, thus slowing the progression of transthyretin amyloidosis. [] Research suggests that single-site binding of Tafamidis is sufficient to achieve complete tetramer stabilization. []

Applications
  • Investigating TTR amyloidogenesis: Tafamidis meglumine serves as a valuable tool in understanding the molecular mechanisms underlying TTR misfolding, aggregation, and amyloid fibril formation. [] Its ability to stabilize the tetramer provides a basis for studying the kinetics of tetramer dissociation and the factors influencing amyloidogenic propensity. [, ]
  • Evaluating therapeutic efficacy in TTR amyloidosis: Research using Tafamidis meglumine has been instrumental in demonstrating its efficacy in slowing disease progression in various forms of TTR amyloidosis, including familial amyloid polyneuropathy (FAP) and transthyretin amyloid cardiomyopathy (ATTR-CM). [, , , , , , ]
  • Assessing biomarkers of disease progression: Studies utilizing Tafamidis meglumine have contributed to the identification and evaluation of biomarkers associated with TTR amyloidosis, such as NT-proBNP levels and changes in myocardial strain. [, , ] These biomarkers can aid in monitoring disease progression and assessing therapeutic responses.

Real-world examples:

  • A study investigating long-term survival with Tafamidis in patients with ATTR-CM demonstrated its effectiveness in reducing mortality rates compared to placebo. []
  • An analysis of health status in patients with ATTR-CM revealed that Tafamidis treatment resulted in improved health-related quality of life, particularly in patients with more severe symptoms. []
  • A case report highlighted the potential for Tafamidis meglumine to improve bladder function in a patient with hereditary ATTR amyloidosis. []
Future Directions
  • Optimizing dosing regimens: Further research is needed to refine dosing strategies to maximize therapeutic benefits while minimizing potential risks. [, ]
  • Investigating combination therapies: Exploring the potential for combining Tafamidis meglumine with other therapeutic agents, such as gene therapies or amyloid fibril destructuration agents, could lead to more comprehensive treatment strategies. [, , , ]
  • Developing novel TTR stabilizers: Building on the success of Tafamidis meglumine, research into developing next-generation TTR stabilizers with enhanced efficacy and pharmacokinetic profiles could further improve treatment options. [, ]
  • Elucidating the role of TTR stabilization in the central nervous system: Investigating the impact of Tafamidis meglumine on TTR stabilization within the cerebrospinal fluid could provide insights into its potential role in addressing central nervous system manifestations of TTR amyloidosis. []

Tafamidis free acid

Compound Description: Tafamidis free acid is a small molecule that acts as a transthyretin (TTR) stabilizer. Similar to its meglumine salt form (Tafamidis meglumine), it binds to TTR, preventing tetramer dissociation and subsequent amyloid fibril formation. It is bioequivalent to Tafamidis meglumine 80 mg when administered as a single 61 mg oral dose. [, ]

Relevance: Tafamidis free acid is a different salt form of Tafamidis meglumine, sharing the same core chemical structure and mechanism of action. It offers a more convenient dosing regimen for patients with ATTR-CM. [, ]

Thyroxine (T4)

Compound Description: Thyroxine, also known as T4, is a naturally occurring hormone produced by the thyroid gland. It plays a crucial role in regulating metabolism. Interestingly, T4 also exhibits the ability to bind to transthyretin (TTR). []

Relevance: Thyroxine's natural ability to bind TTR highlights the protein's inherent capacity for ligand binding. Tafamidis meglumine, with its superior binding affinity, exploits this property to achieve therapeutic TTR stabilization. []

Inotersen

Compound Description: Inotersen is an antisense oligonucleotide designed to inhibit the production of transthyretin (TTR). It works by binding to TTR messenger RNA, leading to its degradation and ultimately reducing the amount of TTR protein produced by the liver. [, ]

Relevance: While both Inotersen and Tafamidis meglumine target TTR, they employ distinct mechanisms of action. Inotersen aims to reduce TTR production, whereas Tafamidis meglumine focuses on stabilizing existing TTR tetramers to prevent amyloid formation. [, ]

Patisiran

Compound Description: Patisiran is another RNA interference therapeutic agent targeting transthyretin (TTR). It is a small interfering RNA (siRNA) encapsulated in lipid nanoparticles that, upon administration, specifically target and degrade TTR mRNA in the liver, thereby reducing the production of both wild-type and mutant TTR protein. [, , ]

Relevance: Patisiran and Tafamidis meglumine represent two different therapeutic strategies for treating ATTR amyloidosis. Patisiran, by inhibiting TTR production, offers an alternative to Tafamidis meglumine's TTR stabilization approach. [, , ]

Properties

CAS Number

951395-08-7

Product Name

Tafamidis meglumine

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C21H24Cl2N2O8

Molecular Weight

503.3 g/mol

InChI

InChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

DQJDBUPLRMRBAB-WZTVWXICSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Tafamidis meglumine; Fx 1006A; Fx-1006A; Fx1006A; PF-06291826; PF 06291826; PF06291826;

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.